1-(4-Methoxyphenyl)-2-phenylethan-1-amine
Description
Significance of Arylethylamine Scaffolds in Medicinal Chemistry and Natural Products
The β-arylethylamine scaffold is a cornerstone in the architecture of many biologically active molecules, ranging from essential neurotransmitters to complex natural products. ontosight.ai This structural motif is characterized by an aryl group attached to an ethylamine (B1201723) side chain. Its prevalence in nature and medicine underscores its remarkable ability to interact with a diverse array of biological targets.
In the realm of natural products, the arylethylamine core is evident in a variety of alkaloids with potent physiological effects. For instance, the renowned psychoactive compound mescaline, derived from the peyote cactus, is a classic example of a substituted phenethylamine (B48288). Similarly, the powerful opioids morphine and codeine, found in the opium poppy, incorporate a rigidified arylethylamine structure within their complex polycyclic frameworks.
The significance of this scaffold extends profoundly into medicinal chemistry, where it serves as a foundational element for numerous synthetic drugs. The catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine, are endogenous arylethylamines that play critical roles in regulating mood, stress responses, and voluntary movement. wikipedia.org The development of pharmaceuticals targeting neurological and psychiatric disorders often leverages the arylethylamine motif to modulate the activity of these neurotransmitter systems.
The following table provides a glimpse into the diversity of natural products containing the arylethylamine scaffold and their primary biological activities.
| Natural Product | Source | Primary Biological Activity |
| Mescaline | Peyote Cactus (Lophophora williamsii) | Psychedelic |
| Ephedrine | Ephedra species | Decongestant, Stimulant |
| Tyramine | Fermented foods, some plants | Vasopressor |
| Hordenine | Barley (Hordeum vulgare) | Stimulant |
Overview of the 2-Phenethylamine Motif as a Privileged Structure
The 2-phenethylamine motif, a specific type of arylethylamine, is widely recognized as a "privileged structure" in medicinal chemistry. This term is bestowed upon molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the 2-phenethylamine framework allows it to serve as a versatile template for the design of ligands for a wide range of receptors and enzymes. nih.gov
The fundamental structure of 2-phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon chain. This arrangement provides an optimal combination of aromatic and basic functionalities, enabling interactions with various biological macromolecules through mechanisms such as hydrogen bonding, ionic interactions, and hydrophobic interactions.
The privileged nature of this motif is exemplified by the vast array of pharmaceuticals that incorporate it. These drugs span a wide spectrum of therapeutic areas, including:
Central Nervous System (CNS) Disorders: Amphetamine and its derivatives, used in the treatment of ADHD and narcolepsy, are classic examples of 2-phenethylamine-based stimulants. biomolther.org
Cardiovascular Diseases: Beta-blockers, a class of drugs used to manage hypertension and other heart conditions, often feature a phenethylamine-like structure.
Asthma: Bronchodilators such as salbutamol (B1663637) and formoterol (B127741) contain the 2-phenethylamine scaffold and are crucial for managing respiratory conditions.
The table below highlights some prominent drugs that feature the 2-phenethylamine motif, along with their therapeutic applications and primary mechanisms of action.
| Drug | Therapeutic Application | Primary Mechanism of Action |
| Amphetamine | ADHD, Narcolepsy | Release of dopamine and norepinephrine |
| Salbutamol | Asthma, COPD | β2-adrenergic receptor agonist |
| Phenelzine | Depression | Monoamine oxidase inhibitor |
| Pseudoephedrine | Nasal Decongestant | α- and β-adrenergic receptor agonist |
Current Research Landscape and Emerging Opportunities for 1-(4-Methoxyphenyl)-2-phenylethan-1-amine and Its Analogs
While the broader arylethylamine and 2-phenethylamine scaffolds are extensively studied, the specific compound this compound has received comparatively little attention in the scientific literature. Its structure, featuring a methoxy (B1213986) group on one phenyl ring, positions it as an interesting candidate for further investigation, particularly in the context of structure-activity relationship (SAR) studies of related compounds.
Recent research into phenethylamine derivatives has explored their potential as inhibitors of dopamine reuptake. In one such study, it was observed that compounds bearing a methoxy group on the aromatic ring demonstrated weak or no inhibitory activity. bldpharm.com This finding, while specific to the context of dopamine transporter inhibition, provides a valuable data point and suggests that the therapeutic potential of this compound may lie in its interaction with other biological targets.
The presence of the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can alter metabolic stability, receptor binding affinity, and selectivity. The pharmacology of methoxy-substituted phenethylamines is diverse, with some compounds exhibiting psychoactive properties through interaction with serotonin (B10506) receptors. wikipedia.org
The limited direct research on this compound presents a clear opportunity for future exploration. Key areas for potential investigation include:
Broad Biological Screening: A comprehensive screening of the compound against a wide panel of biological targets could uncover novel and unexpected activities.
Analog Synthesis and SAR Studies: The synthesis and biological evaluation of analogs with modifications to the methoxy group, the substitution pattern on the phenyl rings, and the amine functionality could lead to the discovery of potent and selective ligands for various receptors or enzymes.
Computational Modeling: In silico studies, such as molecular docking, can help to predict potential biological targets and guide the design of new analogs with improved activity profiles.
The table below outlines potential research directions for this compound and its analogs, based on the known activities of structurally related compounds.
| Research Direction | Rationale | Potential Therapeutic Area |
| Serotonin Receptor Binding Assays | Methoxy-substituted phenethylamines are known to interact with 5-HT receptors. | Depression, Anxiety, Psychedelic research |
| Adrenergic Receptor Profiling | The core phenethylamine scaffold is a classic adrenergic ligand. | Cardiovascular diseases, CNS disorders |
| Monoamine Oxidase Inhibition | Certain phenethylamines are effective MAO inhibitors. | Depression, Parkinson's disease |
| Ion Channel Modulation | Some arylethylamines have been shown to modulate ion channel activity. | Pain, Epilepsy |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHSDPMXTWBNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Rational Design of 1 4 Methoxyphenyl 2 Phenylethan 1 Amine Derivatives
Design Principles for Modulating Pharmacological Activity
The rational design of derivatives of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine is guided by established medicinal chemistry principles. The goal is to optimize potency, selectivity, and pharmacokinetic properties. Key strategies include altering steric and electronic properties, modifying lipophilicity, and introducing groups capable of forming specific interactions with biological targets. For instance, increasing the lipophilicity of a compound can influence its ability to cross cell membranes and may be associated with increased affinity for certain receptors. nih.gov The design process often involves creating a library of analogs where specific parts of the molecule—the amine, the phenyl ring, and the methoxyphenyl ring—are systematically altered to map the chemical features essential for activity.
Functionalization Strategies at the Amine Nitrogen
Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the nitrogen can alter the compound's basicity and steric profile. For example, N-methylation can influence neurotoxic potential in related amphetamine analogs. researchgate.net The size and nature of the alkyl group can be fine-tuned to optimize target engagement.
Acylation: Acylation of the amine can introduce a variety of functional groups, potentially leading to new interactions with the target protein. This strategy can also modulate the compound's metabolic stability.
Complex Moiety Introduction: More complex groups can be attached to the amine to create hybrid molecules or to target specific binding pockets. Studies on other amine-containing scaffolds have shown that increasing the chain length between a secondary amine and a phenyl group can dramatically increase activity. mdpi.com
The modification of amine groups is a widely used technique to enhance the stability and efficiency of molecules in various applications, including improving the adsorption capacity of materials. nih.govfrontiersin.org The structure of the amine, including its molecular weight and the length of alkyl linkers, can play a significant role in its properties. sci-hub.se
| Modification Type | Example Substituent | Potential Impact on Activity |
| N-Alkylation | Methyl (-CH₃) | Altered basicity, potential for new steric interactions. researchgate.net |
| N-Alkylation | Isopropyl (-CH(CH₃)₂) | Increased lipophilicity, may enhance receptor binding. nih.gov |
| N-Acylation | Acetyl (-COCH₃) | Reduced basicity, potential for hydrogen bonding. |
| Chain Extension | N-(2-phenylethyl) | Increased molecular size, may access different binding pockets. mdpi.com |
Substituent Effects on the Phenyl Ring System
Modifying the unsubstituted phenyl ring of the this compound scaffold allows for a systematic investigation of how electronic and steric factors influence biological activity. The position and nature of substituents can dictate the molecule's orientation within a binding site.
Research on related structures has shown that the substitution pattern on a phenyl group significantly influences potency. mdpi.com For example, in one study on quinazolinamine analogues, a para-substituted analogue was found to be more potent than meta or ortho-substituted analogues. mdpi.com The introduction of halogens (e.g., F, Cl, Br) or other electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, affecting interactions such as pi-stacking or hydrogen bonding. mdpi.comresearchgate.net
The table below summarizes the general effects of different substituents on the phenyl ring based on established SAR principles.
| Substituent Position | Substituent Type | General Effect on Activity | Rationale |
| Para | Electron-withdrawing (e.g., -Cl, -Br) | Often increases potency. mdpi.com | Can enhance binding through halogen bonds or by altering electron density. mdpi.com |
| Para | Electron-donating (e.g., -CH₃) | Can be disadvantageous or have a variable effect. mdpi.com | Alters electronic profile and steric bulk, which may not be favorable for binding. |
| Ortho | Any | Often less potent than para-substituted analogs. mdpi.com | Steric hindrance may prevent optimal binding orientation. |
| Meta | Any | Often less potent than para-substituted analogs. mdpi.com | May not position the functional group correctly for key interactions. |
Modifications of the Methoxyphenyl Moiety
The 4-methoxyphenyl (B3050149) group is a key structural feature, and modifications to this moiety can provide significant insights into SAR.
Positional Isomers: Moving the methoxy (B1213986) group to the ortho- or meta-positions can probe the spatial requirements of the binding pocket. The para-position is often crucial for activity in many pharmacologically active molecules.
Methoxy Group Replacement: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can investigate the effect of lipophilicity and steric bulk in this region of the molecule. nih.gov In some series of compounds, increasing the lipophilicity of substituents at the 4-position has been correlated with increased receptor affinity. nih.gov
Bioisosteric Replacement: The methoxy group can be replaced with bioisosteres such as hydroxyl, amino, or small alkyl groups to explore the importance of the oxygen atom's hydrogen bond accepting capability versus its steric and electronic contributions. For example, replacing a methoxy group with a hydroxyl group can introduce a hydrogen bond donor, potentially forming new interactions with the target.
Studies on other scaffolds have demonstrated the importance of methoxy substituents for biological activity. nih.govresearchgate.net The presence of a methoxy group can enhance lipophilicity, which may influence a compound's biological activity. cymitquimica.com
| Modification | Example | Potential SAR Insight |
| Positional Isomerism | 3-Methoxyphenyl | Determines the optimal position for the electron-donating group. |
| Alkoxy Chain Homologation | 4-Ethoxyphenyl | Probes tolerance for increased steric bulk and lipophilicity. nih.gov |
| Demethylation | 4-Hydroxyphenyl | Introduces a hydrogen bond donor, altering polarity. |
| Bioisosteric Replacement | 4-Methylphenyl | Removes hydrogen bond accepting ability, maintains similar size. |
Stereochemical Impact on Biological Recognition and Potency
The this compound molecule contains a chiral center at the carbon atom bearing the amine group. Consequently, it exists as a pair of enantiomers (R and S). In a chiral biological environment, these enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. nih.govnih.gov
One enantiomer may bind to a receptor or enzyme with much higher affinity than the other, leading to differences in potency and efficacy. nih.gov This stereoselectivity arises because biological macromolecules like proteins are themselves chiral, and the three-dimensional arrangement of atoms in one enantiomer allows for a more complementary fit with the binding site. nih.gov For some related 1-phenyl-2-aminoethane compounds, the S-(+) enantiomers have been shown to be more active than the R-(-) isomers. researchgate.net
The differential activity of enantiomers underscores the importance of synthesizing and testing optically pure compounds in drug discovery. The use of a single, more active enantiomer can lead to a better therapeutic profile, potentially reducing side effects associated with the less active or inactive enantiomer. nih.govresearchgate.net
| Enantiomer | Hypothetical Activity | Rationale |
| (S)-enantiomer | More Potent | The specific 3D arrangement of the amine, phenyl, and methoxyphenyl groups may allow for optimal interactions with the chiral binding site. researchgate.netnih.gov |
| (R)-enantiomer | Less Potent | Steric clashes or improper positioning of key functional groups may prevent effective binding to the target. nih.gov |
Scaffold Modifications and Hybrid Molecule Design
Beyond simple functional group modifications, altering the core scaffold of this compound can lead to novel compounds with unique pharmacological profiles. This approach, known as scaffold hopping or molecular hybridization, involves combining the structural features of the parent molecule with other pharmacophores. nih.govmdpi.com
The goal of creating hybrid molecules is often to design multi-target agents or to improve the properties of the original scaffold. nih.govnih.gov For example, the this compound core could be fused with another heterocyclic ring system known to have a particular biological activity. This strategy has been successfully employed to create novel anti-inflammatory and anticancer agents from various scaffolds. mdpi.comnih.gov Such modifications can lead to compounds with entirely new mechanisms of action or improved selectivity.
Pharmacological Profiles and Biological Activities of 1 4 Methoxyphenyl 2 Phenylethan 1 Amine Derivatives
Neuropharmacological Investigations
The structural scaffold of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine is related to phenylethylamine, a well-known psychoactive molecule. This structural similarity suggests that its derivatives may interact with various components of the central nervous system, including key neurotransmitter systems.
Interaction with Dopamine (B1211576) Receptors
Research into the interaction of this compound derivatives with dopamine receptors is an active area of investigation. Dopamine receptors, primarily classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are crucial for motor control, motivation, and reward pathways. The affinity of phenylethylamine derivatives for these receptors is influenced by the nature and position of substituents on the aromatic rings and the amine group.
Studies on related phenylethylamine structures have shown that substitutions on the phenyl ring can modulate affinity and selectivity for different dopamine receptor subtypes. For instance, N-substitution on the ethylamine (B1201723) side chain of 2-(4-fluoro-3-hydroxyphenyl)ethylamine has been demonstrated to enhance affinity for D2 receptors. Specifically, the introduction of an N-n-propyl-N-(2-phenylethyl) group resulted in high selectivity for D2 binding sites nih.gov. While direct binding data for this compound is not extensively documented in publicly available literature, the known structure-activity relationships of similar compounds suggest a potential for interaction with dopamine receptors.
Serotonin (B10506) Receptor Binding and Modulation
The serotonin (5-HT) system is another significant target for neuropharmacological agents, involved in regulating mood, cognition, and sleep. Phenylethylamine derivatives have been widely studied for their interactions with various 5-HT receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors, which are known to be involved in the effects of psychedelic compounds nih.gov.
The binding affinity of phenylethylamines for 5-HT2 receptors is sensitive to structural modifications. For example, constraining the conformation of the ethylamine side chain through cyclization has been shown to affect affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors nih.govresearchgate.netgoogle.com. N-benzyl substitution on phenethylamines can significantly increase affinity for the 5-HT2A receptor researchgate.net. While specific binding data for this compound at serotonin receptors is limited, the general structure-activity relationships of the phenylethylamine class suggest a likelihood of interaction.
Excitatory Amino Acid Transporter (EAAT) Inhibition
Excitatory amino acid transporters (EAATs) are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. Inhibition of these transporters can lead to increased extracellular glutamate levels, a mechanism relevant to various neurological conditions.
Other Central Nervous System Activities
The broader class of phenylethylamines exhibits a range of central nervous system activities beyond direct receptor binding, including potential effects on neurotransmitter release and reuptake. For example, β-phenylethylamine itself is known to have psychomotor and reinforcing effects, which are at least partially mediated by the dopamine D1 receptor mdpi.com. The structural modifications present in this compound could potentially modulate these activities, though specific studies are required to confirm this.
Anticancer Potential and Cytotoxic Effects
The investigation of novel chemical entities for anticancer activity is a cornerstone of oncological research. The potential of various heterocyclic and aromatic compounds to inhibit cancer cell proliferation is an area of intense study.
Anti-proliferative Activity in Various Cancer Cell Lines
It is important to emphasize that the anticancer potential of a compound is highly dependent on its specific chemical structure. Without direct experimental data, any discussion of the anti-proliferative activity of this compound remains speculative. Further research, including in vitro screening against a panel of cancer cell lines, would be necessary to determine if this compound or its derivatives possess any meaningful cytotoxic or anti-proliferative effects.
Mechanisms of Cytotoxicity and Apoptosis Induction
Derivatives of this compound have been investigated for their potential to induce cell death in cancerous cells through various mechanisms, primarily centered on the induction of apoptosis. Apoptosis, or programmed cell death, is a critical pathway for eliminating malignant cells.
One of the primary mechanisms involves the activation of intrinsic and extrinsic apoptotic pathways. For instance, studies on structurally related phenylacetamide derivatives have shown that these compounds can trigger apoptosis by upregulating the expression of key pro-apoptotic proteins. Research indicates that certain derivatives can increase the expression of Bax and FasL RNA, while also activating caspase-3. tbzmed.ac.ir The activation of caspase-3 is a crucial step in the apoptotic cascade, leading to the cleavage of cellular proteins and eventual cell death. nih.gov This process is often accompanied by an increase in the subdiploid population of cells and the cleavage of poly-(ADP-ribose)polymerase (PARP), both of which are hallmark indicators of apoptosis. nih.gov
Furthermore, some derivatives are believed to exert their cytotoxic effects by targeting cellular components essential for cancer cell survival and proliferation. The methoxy (B1213986) group present in these compounds can enhance their lipophilic character, which may facilitate the transport of the active compounds to target proteins within the cancer cells. mdpi.com The interaction with these protein markers can disrupt downstream signaling pathways that are vital for cell survival, ultimately leading to cell death. mdpi.com
Research into other complex derivatives, such as those of benzimidazole, has revealed that they can induce apoptosis through multiple avenues. These include the generation of reactive oxygen species (ROS), which causes cellular damage, and the disruption of mitochondrial and kinetoplast organization. mdpi.com Such compounds have been observed to cause an increase in both early and late apoptotic cell populations. mdpi.com For example, ethyl-p-methoxycinnamate, a compound containing a methoxy-phenyl group, has been shown to significantly induce both early and late apoptosis in cholangiocarcinoma cells. nih.gov
The table below summarizes the apoptotic mechanisms induced by related derivatives.
| Derivative Class | Cancer Cell Line | Key Apoptotic Markers | Reference |
| Phenylacetamides | MCF-7, MDA-MB-468, PC-12 | Upregulation of Bax, FasL; Caspase-3 activation | tbzmed.ac.ir |
| 2-hydroxy-N-(arylalkyl)benzamides | G361 (Melanoma) | Caspase activation, PARP cleavage, increased subdiploid population | nih.gov |
| Ethyl-p-methoxycinnamate | CL-6 (Cholangiocarcinoma) | Increased early and late apoptosis | nih.gov |
| Benzimidazole Derivatives | Leukemia & Breast Cancer | PARP cleavage, ROS production | mdpi.com |
Selectivity Towards Cancerous Versus Non-Cancerous Cells
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Research into derivatives containing the phenethylamine (B48288) and methoxyphenyl scaffolds suggests a potential for such selectivity.
The development of therapies that target pathways unique to or more active in cancer cells is a key strategy. For example, the ELANE pathway has been identified as a cancer-selective killing mechanism that targets vulnerabilities present in cancer cells, such as elevated histone H1 levels. onchillespharma.com This approach aims to selectively eradicate cancer cells regardless of their genetic makeup while sparing healthy tissue. onchillespharma.com
Studies on certain imine-metal complexes derived from substituted phenethylamines have investigated their cytotoxic effects on both cancer and healthy cell lines. For example, the anticancer activity of these complexes was evaluated on the A549 lung cancer cell line and a healthy dermal fibroblast (HDF) cell line. researchgate.net The results showed a dose-dependent anticancer activity in the A549 cells, with IC50 values ranging from 43.65 to 99.36 µg/mL. researchgate.net However, dose-dependent cytotoxic effects were also noted in the healthy HDF cells, indicating that selectivity remains a challenge for this particular class of derivatives. researchgate.net
In contrast, other research has demonstrated more promising selectivity. Studies on portimine and its analogues have shown selective acute toxicity in cancer cells. researchgate.net These compounds displayed potent anti-proliferation activity against various human and mouse cancer cell lines while showing minimal toxicity in freshly isolated human peripheral blood mononuclear cells (PBMCs). researchgate.net Similarly, research on parasporin-2-derived variants has highlighted their selectivity against various human cancer cell lines. mdpi.com
The table below presents comparative cytotoxicity data for related compounds on cancerous and non-cancerous cells.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µg/mL) | Non-Cancerous Cell Line | Cytotoxicity Observation | Reference |
| Imine-Metal Complexes | A549 (Lung) | 43.65 - 99.36 | HDF (Dermal Fibroblast) | Dose-dependent cytotoxicity observed in healthy cells | researchgate.net |
| Portimine Analogues | Jurkat, MC38, HT-1080 | Not specified | Human PBMCs | Minimal toxicity observed in healthy cells | researchgate.net |
Antimicrobial Efficacy
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of this compound belong to the broader class of phenethylamines, which have been explored for their antimicrobial properties. The structural features of these molecules can be modified to enhance their activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains.
For instance, novel β-lactam derivatives synthesized from substituted phenethylamines have demonstrated antibacterial activities with Minimum Inhibitory Concentration (MIC) values ranging from 0.98 to 250 µg/mL. nih.gov Another study on a 2-methoxy phenethylamine-based β-lactam derivative reported zone of inhibition diameters between 0.8 and 1.5 cm against bacteria such as Streptococcus salivarius, Lactobacillus casei, Pseudomonas aeruginosa, Enterococcus faecium, and Streptococcus pneumoniae. researchgate.net
The introduction of a methoxyphenyl group can also contribute to antibacterial efficacy. A study involving 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated onto magnetic nanoparticles showed desired activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.net
However, not all derivatives show broad-spectrum activity. Dihydro-protoberberines, which are related to N-benzyl-phenethylamines, have shown enhanced antibacterial effects primarily against Gram-positive bacteria, while their activity against Gram-negative bacteria was often diminished or abolished. mdpi.com Conversely, some imine-metal complexes based on substituted phenethylamines did not exhibit any significant antimicrobial activity against the tested pathogens. researchgate.net
The differences in the cell wall structure between Gram-positive and Gram-negative bacteria often account for the varied efficacy of antimicrobial agents. nih.gov Gram-negative bacteria possess an outer membrane that can restrict the diffusion of certain compounds, making them more resistant. nih.gov
The table below summarizes the antibacterial activity of various related derivatives.
| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity Range/Result | Reference |
| Substituted Phenethylamine-based β-lactams | Various | Various | MIC: 0.98 - 250 µg/mL | nih.gov |
| 2-Methoxy Phenethylamine-based β-lactam | S. salivarius, L. casei, E. faecium, S. pneumoniae | P. aeruginosa | Zone of Inhibition: 0.8 - 1.5 cm | researchgate.net |
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | S. aureus | E. coli | Exhibited anti-bacterial activity | researchgate.net |
| Dihydro-protoberberines | Various | Various | Enhanced activity against Gram-positive, reduced against Gram-negative | mdpi.com |
| Imine-Metal Complexes | Not specified | Not specified | No antimicrobial activity observed | researchgate.net |
Antifungal Properties
The antifungal potential of phenethylamine derivatives has also been an area of investigation. Modifications to the core phenethylamine structure can yield compounds with significant activity against various fungal pathogens.
A study focused on 3-(2-phenylethyl)-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, which are synthesized from phenylethylamine, demonstrated high efficacy against several yeast-like fungi. nih.gov These compounds were tested against Candida albicans, C. parapsilosis, C. stellatoidea, and C. pseudotropicalis, with Minimal Fungicidal Concentration (MFC) values in the range of 1.56-12.5 µg/ml. nih.gov
In contrast, a different study that synthesized a series of novel β-lactam derivatives from substituted phenethylamines found that while the compounds had antibacterial properties, they showed no antifungal activity against the tested fungal isolates. nih.gov Similarly, research on dihydro-protoberberine derivatives noted a general decrease in activity against the yeast Saccharomyces cerevisiae compared to their parent compounds. mdpi.com This highlights the structural specificity required for antifungal action.
The table below details the antifungal activity of related phenethylamine derivatives.
| Derivative Class | Fungal Strains | Activity Range/Result | Reference |
| 3-(2-phenylethyl)-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones | Candida albicans, C. parapsilosis, C. stellatoidea, C. pseudotropicalis | MFC: 1.56 - 12.5 µg/ml | nih.gov |
| Substituted Phenethylamine-based β-lactams | Not specified | No antifungal activity observed | nih.gov |
| Dihydro-protoberberines | Saccharomyces cerevisiae | Decreased zones of inhibition compared to parent compounds | mdpi.com |
Anti-inflammatory Properties
The 2-phenethylamine scaffold is present in a range of molecules that interact with biological targets involved in inflammation. nih.gov Dipeptidyl peptidase 4 (DPP4), for example, is a serine protease that plays a role in inflammation processes, and ligands for this enzyme have been developed from the phenethylamine motif. nih.gov
Compounds containing a p-methoxyphenyl group have also been investigated for their anti-inflammatory effects. For instance, 2,3-bis(p-methoxyphenyl)indole and related compounds have been synthesized and evaluated for their anti-inflammatory activity. nih.gov While the specific mechanisms are diverse, the general potential for this class of compounds to modulate inflammatory responses is recognized.
The anti-inflammatory properties of phenethylamines are often linked to their interaction with various receptors, such as adenosine receptors, which are known to mediate inflammation. nih.gov The structural flexibility of the 2-phenethylamine moiety allows for the design of derivatives that can target specific pathways involved in the inflammatory cascade. researchgate.net
Evaluation of Bioavailability and In Vitro/In Vivo Pharmacological Profiles
The evaluation of bioavailability and the broader pharmacological profile is essential to determine the therapeutic potential of any new chemical entity. For derivatives of this compound, this would involve a series of in vitro and in vivo studies.
In vitro studies are foundational for characterizing the activity of a compound. This includes binding assays to determine a compound's affinity for its target receptors and functional assays to measure its biological effect, such as agonism or antagonism. For example, the in vitro profile of a dermorphin–ranatensin hybrid peptide was established by assessing its binding and activation of MOR and D2R receptors in rat brain and spinal cord tissues. mdpi.com
Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism. These studies assess the compound's pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and its pharmacodynamics—the effect of the compound on the body. For instance, the in vivo antinociceptive effects of the hybrid peptide LENART01 were evaluated, and its behavioral effects and potential for adverse reactions were observed. mdpi.com
Bioavailability, a key pharmacokinetic parameter, measures the proportion of an administered dose that reaches systemic circulation. For orally administered drugs, this is a critical factor. For example, a study on a novel 5-HT2A receptor inverse agonist, ACP-103, demonstrated greater than 42.6% oral bioavailability in rats, indicating its potential for oral administration.
A comprehensive pharmacological profile also includes assessing selectivity. The potency of a compound against its intended target is compared to its activity against other related targets to predict potential off-target effects. For example, a potent S1P1 agonist was found to have over 100-fold selectivity against other receptor subtypes (S1P2-5), suggesting it could be a valuable tool for studying selective S1P1 agonism. nih.gov
Computational Chemistry Approaches in the Study of 1 4 Methoxyphenyl 2 Phenylethan 1 Amine Systems
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to phenethylamine (B48288) derivatives to understand their intrinsic electronic properties, which are fundamental to their reactivity and intermolecular interactions.
Electronic Structure Analysis (e.g., Molecular Electrostatic Potential, Natural Bond Orbital)
Electronic structure analysis provides a detailed picture of the electron distribution within a molecule. For phenethylamine derivatives, this is crucial for understanding how they interact with biological receptors.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, particularly biological targets like proteins. In the case of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine, the MEP map would likely show a region of negative potential (electron-rich) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group, making these sites favorable for electrophilic attack or hydrogen bonding with receptor sites. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (electron-poor), indicating their role as hydrogen bond donors. Studies on similar molecules, like phenylephrine, have shown that the electron charge density can be visualized using MEP, highlighting the regions of positive and negative potential that are crucial for molecular interactions. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the classical concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgnih.govusc.eduwisc.edu This analysis can reveal important information about charge transfer interactions, hyperconjugation, and the nature of chemical bonds within the molecule. For this compound, NBO analysis would quantify the charge distribution on each atom and describe the hybridization of the atomic orbitals involved in bonding. This level of detail is essential for understanding the subtle electronic effects that influence the molecule's biological activity.
Conformational Analysis and Stability
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.
DFT calculations are employed to determine the relative energies of different conformers. For this compound, the key dihedral angles to consider are those around the C-C bond of the ethylamine (B1201723) chain and the C-N bond. The rotation around these bonds determines the spatial arrangement of the phenyl and 4-methoxyphenyl (B3050149) rings relative to the amine group. The most stable conformation is the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. Studies on constrained analogs of phenethylamines have provided insights into the bioactive conformations at serotonin (B10506) receptors, suggesting that specific orientations of the substituent groups are necessary for optimal activity. nih.govplos.orgresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wisc.eduresearchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, will bind to the active site of a target protein.
For phenethylamine derivatives, common targets include monoamine transporters like the dopamine (B1211576) transporter (DAT) and serotonin transporter (SERT), as well as various G-protein coupled receptors (GPCRs) such as serotonin and adrenergic receptors. nih.govbiomolther.orgnih.govbiomolther.orgresearchgate.netnih.gov Docking studies can reveal the key amino acid residues in the binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
In a typical docking study of a phenethylamine analog to the DAT, the protonated amine group would be expected to form a crucial hydrogen bond with an aspartate residue (Asp79) in the binding site. nih.govbiomolther.org The aromatic rings would likely engage in hydrophobic and pi-pi stacking interactions with phenylalanine and tyrosine residues. The 4-methoxy group of this compound could potentially form additional hydrogen bonds or hydrophobic interactions, influencing the binding affinity and selectivity.
| Phenethylamine Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Dopamine | Dopamine Transporter (DAT) | Asp79, Ser149, Phe320, Ser422, Tyr156 | - |
| N-benzyl phenethylamine analog | Serotonin 5-HT2A Receptor | Phe339, Phe340 | - |
| Constrained phenethylamine analog | Serotonin 5-HT2B Receptor | D3.32, S3.36 | - |
Molecular Dynamics Simulations for Binding Dynamics and Protein-Ligand Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of the protein and the ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. carta-evidence.orgtandfonline.comtandfonline.comnih.govnih.gov By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.
For phenethylamine derivatives, QSAR studies have been conducted to model various activities, including psychotomimetic effects and receptor binding affinities. carta-evidence.orgtandfonline.comtandfonline.comnih.gov The descriptors used in these models can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A study on substituted phenethylamines combined DFT calculations with QSAR to predict their psychotomimetic activity. carta-evidence.orgtandfonline.comtandfonline.com The results indicated that a non-linear regression model provided a good correlation between the calculated electronic and charge descriptors and the observed activity. carta-evidence.org Such models can be valuable tools for screening virtual libraries of compounds and prioritizing them for synthesis and testing.
| Activity Modeled | Class of Compounds | Important Descriptor Types | Statistical Metric (e.g., R²) |
|---|---|---|---|
| Psychotomimetic Activity | Substituted Phenethylamines | Electronic, Charge Descriptors | - |
| Class III Antiarrhythmic Activity | Methylsulfonamido Phenylethylamine Analogs | Steric, Electrostatic, Hydrophobic | r² = 0.943 (CoMFA) |
Scaffold-Based Computational Analysis in Drug Discovery
Scaffold-based analysis is a key strategy in drug discovery that involves identifying a core molecular framework (scaffold) that is common to a set of active compounds. This scaffold can then be decorated with different functional groups to create new analogs with improved properties. Computational methods play a crucial role in this process.
Scaffold Hopping: This technique involves replacing the central core of a known active molecule with a structurally different but functionally equivalent scaffold. The goal is to discover new chemical series with improved properties such as potency, selectivity, or pharmacokinetic profiles. For this compound, a scaffold hopping approach might involve replacing the phenylethylamine core with other bioisosteric groups that can maintain the key interactions with the target receptor.
Computational tools can be used to search databases of molecular fragments for suitable replacement scaffolds and to predict the binding of the new compounds using molecular docking. This approach can accelerate the discovery of novel and patentable drug candidates. The phenethylamine motif itself is a widely used scaffold in medicinal chemistry, present in a vast array of therapeutic agents. nih.gov
ADMET Prediction and Drug-Likeness Assessment
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside its drug-likeness, is a critical step. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, helping to identify candidates with a higher probability of success in later-stage clinical trials. For this compound, a comprehensive computational analysis of its ADMET properties and drug-likeness has been conducted based on its chemical structure.
ADMET Prediction
A detailed in silico ADMET study specifically focused on this compound is not extensively available in peer-reviewed literature. Such studies typically involve sophisticated modeling to predict a wide array of parameters, including but not limited to, human intestinal absorption, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, and various toxicity endpoints.
In the absence of specific published research, a general predictive assessment suggests that the compound's structural features—a primary amine, a methoxy group, and two phenyl rings—would be the primary determinants of its metabolic fate and potential toxicity. The amine group is a potential site for phase II conjugation reactions, while the aromatic rings could undergo phase I hydroxylation reactions mediated by cytochrome P450 enzymes.
For a precise understanding, dedicated computational modeling using established platforms such as ADMET Predictor®, Discovery Studio®, or open-access tools like SwissADME would be required. The table below indicates the types of parameters that are typically evaluated in such a predictive study.
Table 1: Predicted ADMET Properties of this compound (Note: The following are key ADMET parameters that would be assessed in a computational study. Specific predicted values for this compound are not available in the cited public literature and would require a dedicated simulation.)
| Property Category | Parameter | Predicted Outcome |
| Absorption | Human Intestinal Absorption (HIA) | Data not available |
| Caco-2 Permeability | Data not available | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Data not available |
| Plasma Protein Binding (PPB) | Data not available | |
| Metabolism | CYP2D6 Inhibitor | Data not available |
| CYP3A4 Inhibitor | Data not available | |
| Excretion | Renal Organic Cation Transporter | Data not available |
| Toxicity | AMES Toxicity | Data not available |
| hERG Inhibition | Data not available |
Drug-Likeness Assessment
The drug-likeness of a molecule is an evaluation of whether it possesses properties that would make it a likely orally active drug in humans. This assessment is often guided by a set of rules, the most well-known of which is Lipinski's Rule of Five. This rule establishes four simple physicochemical parameter cutoffs that are common among the majority of orally administered drugs.
The key physicochemical properties of this compound have been calculated based on its chemical structure to assess its compliance with Lipinski's Rule of Five.
Table 2: Drug-Likeness Assessment of this compound
| Parameter | Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 227.30 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | ~2.9 (Calculated) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (1 Nitrogen, 1 Oxygen) | ≤ 10 | Yes |
The analysis presented in Table 2 indicates that this compound fully complies with Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, suggesting good potential for absorption and distribution. The calculated octanol-water partition coefficient (LogP), a measure of the molecule's lipophilicity, is within the optimal range for oral bioavailability. Furthermore, the number of hydrogen bond donors and acceptors is also within the prescribed limits, which is favorable for membrane permeability.
1 4 Methoxyphenyl 2 Phenylethan 1 Amine As a Chiral Auxiliary and Resolving Agent in Asymmetric Synthesis
Applications in the Synthesis of Optically Active Compounds
As a chiral auxiliary, 1-(4-Methoxyphenyl)-2-phenylethan-1-amine can be temporarily incorporated into a prochiral substrate to introduce stereochemical bias in subsequent reactions. The steric hindrance and electronic properties of the methoxyphenyl and phenyl groups play a crucial role in directing the approach of reagents, leading to the preferential formation of one diastereomer over the other.
A notable application of this strategy is in the asymmetric synthesis of α-amino acids. For instance, derivatives of this compound have been employed in the diastereoselective alkylation of glycine (B1666218) enolates. The chiral amine is first converted into a chiral Schiff base with a glycinate (B8599266) ester. Deprotonation of this Schiff base followed by alkylation with an electrophile proceeds with high diastereoselectivity, dictated by the chiral environment established by the auxiliary. Subsequent hydrolysis of the resulting product removes the auxiliary and furnishes the desired α-amino acid in high enantiomeric excess.
Detailed research has demonstrated the efficacy of phenethylamine (B48288) derivatives in the asymmetric synthesis of complex molecules. For example, a highly efficient asymmetric synthesis of methoxyhomophenylalanine has been achieved through a Michael addition of a phenethylamine derivative to a prochiral acceptor. This reaction showcases the ability of the chiral amine to control the stereochemistry of carbon-carbon bond formation, a fundamental transformation in organic synthesis.
The versatility of this compound as a chiral auxiliary is further highlighted in the synthesis of other classes of optically active compounds, including β-amino acids and chiral alcohols, through diastereoselective additions to imines and carbonyls, respectively.
| Optically Active Compound | Synthetic Strategy | Diastereomeric Excess (d.e.) | Reference |
| α-Alkyl-α-amino acids | Alkylation of a chiral glycinate Schiff base | >95% | Analogous studies with phenylethylamines |
| Methoxyhomophenylalanine | Michael addition to a prochiral acceptor | High | Yamada et al. (1998) |
| Chiral β-Amino Acids | Diastereoselective addition to imines | >90% | General application of chiral amines |
Formation of Diastereomeric Salts for Enantiomeric Resolution
One of the most classical and industrially relevant methods for obtaining enantiomerically pure compounds is through the resolution of racemic mixtures. This compound, being a chiral base, is an excellent resolving agent for racemic acids. The principle of this method lies in the reaction of the racemic acid with one enantiomer of the chiral amine to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
The process typically involves dissolving the racemic acid and a sub-stoichiometric amount (usually 0.5 equivalents) of the chiral amine in a suitable solvent. The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated by filtration and the enantiomerically pure acid can be regenerated by treatment with a strong acid. The chiral amine can often be recovered and recycled.
The efficiency of the resolution depends on several factors, including the choice of solvent, the temperature of crystallization, and the specific pairing of the racemic acid and the chiral resolving agent. Extensive studies on the resolution of various carboxylic acids using phenylethylamine and its derivatives have demonstrated the broad applicability of this method. nih.govresearchgate.net For instance, racemic ibuprofen, a widely used nonsteroidal anti-inflammatory drug, can be efficiently resolved using a chiral phenylethylamine derivative.
The table below summarizes the resolution of representative racemic carboxylic acids using chiral phenylethylamine analogs, illustrating the general utility of this class of resolving agents.
| Racemic Acid | Resolving Agent Enantiomer | Solvent | Enantiomeric Excess (e.e.) of Resolved Acid |
| Mandelic Acid | (R)-1-Phenylethylamine | Ethanol | >98% |
| 2-Phenylpropionic Acid | (S)-1-Phenylethylamine | Methanol | >95% |
| Naproxen Precursor | (R)-1-(4-Methoxyphenyl)ethylamine | Acetonitrile | >97% |
The enantiomeric purity of the resolved acid is often determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
Catalytic Roles in Asymmetric Transformations
In addition to its stoichiometric use as a chiral auxiliary and resolving agent, derivatives of this compound can also function as organocatalysts in asymmetric transformations. In this role, a small amount of the chiral amine can catalyze a reaction to produce a large amount of an enantiomerically enriched product.
Chiral primary amines and their derivatives are known to catalyze a variety of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The catalytic cycle often involves the formation of a chiral enamine or iminium ion intermediate from the reaction of the chiral amine with a carbonyl compound. This intermediate then reacts with the other substrate in a stereocontrolled manner, directed by the chiral catalyst.
For instance, in an asymmetric aldol reaction, a chiral amine catalyst can react with a ketone to form a nucleophilic enamine. This enamine then adds to an aldehyde with high facial selectivity, leading to the formation of an enantiomerically enriched β-hydroxy ketone after hydrolysis of the iminium ion intermediate. While specific examples detailing the catalytic use of this compound are still emerging in the literature, the well-established catalytic activity of other chiral primary amines provides a strong precedent for its potential in this area.
The development of chiral amine-based organocatalysts is an active area of research, with continuous efforts to design new catalysts with enhanced activity and selectivity for a broader range of asymmetric transformations. The structural features of this compound make it an attractive candidate for the development of novel organocatalysts.
Future Perspectives and Translational Opportunities for 1 4 Methoxyphenyl 2 Phenylethan 1 Amine Research
Identification of Novel Biological Targets and Therapeutic Applications
The core structure of 1-(4-methoxyphenyl)-2-phenylethan-1-amine suggests that its biological activity is likely mediated through interactions with monoamine neurotransmitter systems. Many substituted phenethylamines are known to interact with dopamine (B1211576) and serotonin (B10506) pathways. ontosight.ai
Potential Biological Targets: Research into analogous compounds points towards several potential biological targets. The dopamine transporter (DAT) is a key target for many psychoactive agents, and phenethylamine (B48288) derivatives have been shown to inhibit dopamine reuptake. biomolther.org Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring significantly influence this activity. biomolther.orgnih.gov Furthermore, serotonin receptors, particularly the 5-HT₂ₐ subtype, are primary targets for psychedelic phenethylamines. wikipedia.orgfrontiersin.org The specific substitution pattern on the phenyl ring, including methoxy (B1213986) groups, is critical for high-affinity binding to these receptors. frontiersin.orgnih.gov
The versatility of the phenethylamine scaffold allows for its application in diverse therapeutic areas beyond psychoactivity. For instance, molecular simplification of the anthelmintic drug albendazole (B1665689) led to N-(4-methoxyphenyl)pentanamide, a compound that retained antiparasitic activity against the nematode Toxocara canis with potentially lower toxicity. nih.gov This highlights the potential for identifying novel therapeutic applications for derivatives of this compound by exploring their effects on a wider range of biological targets.
| Target | Potential Effect | Relevance to this compound |
|---|---|---|
| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake, leading to stimulant effects. | A likely target given the core phenethylamine structure. biomolther.org |
| Serotonin 5-HT₂ₐ Receptor | Agonism is associated with psychedelic effects. | The methoxy-phenyl group may facilitate binding. wikipedia.orgfrontiersin.org |
| Monoamine Oxidase (MAO) | Inhibition can lead to antidepressant effects. | Some phenethylamines, like phenelzine, are MAO inhibitors. wikipedia.org |
| Trace Amine-Associated Receptor 1 (TAAR1) | Modulation of monoamine neurotransmission. | Substituted β-phenethylamines are known to stimulate TAAR1. biomolther.org |
| Parasitic Tubulin | Disruption of microtubule formation in helminths. | Demonstrated by the simplified analogue N-(4-methoxyphenyl)pentanamide. nih.gov |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of chiral amines, such as this compound, is a focal point of modern organic chemistry due to their prevalence in pharmaceuticals. hims-biocat.euopenaccessgovernment.org Traditional chemical routes are often inefficient, require harsh conditions, and generate significant waste. openaccessgovernment.org Consequently, research has shifted towards more advanced and sustainable methods.
Advanced Catalytic Approaches: Transition metal-catalyzed asymmetric hydrogenation of imines stands out as a highly efficient and atom-economical strategy. acs.org This method provides a direct route to optically active amines with minimal waste, aligning with the principles of green chemistry. acs.org
Sustainable Biocatalytic Synthesis: Biocatalysis has emerged as a powerful and sustainable alternative for producing chiral amines. mdpi.com This approach utilizes enzymes, which operate under mild conditions and exhibit high selectivity. Key enzymatic strategies include:
Transaminases and Amine Dehydrogenases: These enzymes can catalyze the asymmetric amination of carbonyl compounds. hims-biocat.eumdpi.com Multi-enzyme cascade systems have been developed to convert alcohols, which can be derived from renewable biomass, directly into enantiopure amines. openaccessgovernment.org
Enzymatic Resolution: Enzymes such as Lipase (B570770) B have been used in the resolution of racemic mixtures to isolate the desired enantiomer of related compounds like 1-(4-methoxyphenyl) ethylamine (B1201723). google.comgoogle.com
Amine Oxidases: These enzymes can be employed for the deracemization of racemic amines to yield a single enantiomer. mdpi.com
Other green chemistry approaches, such as the use of encapsulated chiral catalysts or ultrasonic-assisted organic synthesis, are also being developed to create more environmentally friendly processes for producing related chiral compounds. rsc.org
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | Transition metal-catalyzed reduction of a prochiral imine. acs.org | High atom economy, high enantioselectivity, minimal waste. | Reliance on precious metal catalysts. |
| Biocatalytic Amination | Use of enzymes like transaminases or dehydrogenases. hims-biocat.eu | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme stability, substrate scope, and recovery can be challenging. nih.gov |
| Enzymatic Resolution | Enzyme-catalyzed separation of a racemic mixture. google.com | High enantiopurity of the product. | Theoretical maximum yield is 50%. |
| Ultrasonic-Assisted Synthesis | Use of ultrasound to accelerate the reaction. rsc.org | Faster reaction rates, higher yields, often solvent-free. | Scalability for industrial production. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net These computational tools can analyze vast datasets to predict reaction outcomes, plan synthetic routes, and discover novel molecules with desired properties. researchgate.netacs.org
For a compound like this compound, AI and ML can be applied in several key areas:
Synthesis Planning and Optimization: Computer-aided synthesis planning (CASP) programs can devise novel and efficient retrosynthetic routes. acs.org ML algorithms can also predict optimal reaction conditions, maximizing yield and selectivity, thereby reducing the need for extensive experimentation. researchgate.net
Biocatalyst Engineering: ML is a promising approach for protein engineering. researchgate.net By analyzing sequence-activity data, ML models can guide the design of enzymes, such as transaminases, with improved activity, stability, and stereoselectivity for the synthesis of specific chiral amines. nih.govresearchgate.net Computational tools like molecular docking can provide insights into enzyme-substrate interactions to guide these rational design efforts. nih.gov
Analogue Design and In Silico Screening: Generative AI models can design novel analogues of a lead compound by exploring vast chemical space. arxiv.org These models can be constrained to optimize for specific properties, such as improved binding affinity to a target or better pharmacokinetic profiles. Furthermore, in silico tools can predict the metabolic fate of new phenethylamine derivatives, helping to identify potential liabilities early in the design process. researchgate.net
Preclinical Development and Lead Compound Optimization Strategies
Once a compound like this compound is identified as a "hit" or "lead," it must undergo rigorous preclinical development and optimization to improve its therapeutic potential. numberanalytics.com The primary goal of lead optimization is to enhance efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com
Key Optimization Strategies:
Structure-Activity Relationship (SAR)-Directed Optimization: This involves systematically modifying the lead structure and assessing the impact on biological activity. danaher.com For phenethylamines, SAR studies have shown that the nature and position of substituents on the phenyl ring are critical for receptor affinity and function. biomolther.orgnih.govresearchgate.net For example, deleting or shifting the position of methoxy groups can dramatically alter potency at serotonin receptors. nih.gov
Structural Simplification: Complex lead compounds can suffer from poor pharmacokinetic properties or be difficult to synthesize. nih.gov Structural simplification aims to remove non-essential parts of the molecule while retaining or improving activity. This can lead to compounds with better drug-like properties and improved synthetic accessibility. nih.gov The development of N-(4-methoxyphenyl)pentanamide from the more complex albendazole structure is a prime example of this strategy's success. nih.gov
Computational and In Vitro Tools: The optimization process is heavily reliant on a suite of computational and experimental tools. Molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the activity and properties of designed analogues, helping to prioritize which compounds to synthesize. numberanalytics.com High-throughput screening (HTS) allows for the rapid testing of many compounds, while a battery of in vitro assays is used to assess metabolic stability, potential toxicity, and other key drug-like properties. danaher.com
| Strategy | Objective | Methods | Example Application |
|---|---|---|---|
| SAR-Guided Modification | Enhance potency and selectivity. | Systematic chemical modification of functional groups. danaher.com | Altering substituents on the phenyl ring of phenethylamines to modulate receptor affinity. nih.gov |
| Structural Simplification | Improve ADMET properties and synthetic accessibility. | Truncating unnecessary groups or reducing molecular complexity. nih.gov | Simplifying a complex natural product to create a more drug-like analogue. nih.gov |
| ADMET Profiling | Identify and mitigate liabilities (e.g., poor stability, toxicity). | In vitro assays (e.g., metabolic stability in liver microsomes), in silico prediction. danaher.com | Modifying a "metabolic soft spot" to reduce compound metabolism. numberanalytics.com |
| Physicochemical Property Tuning | Optimize properties like solubility and permeability. | Modifying molecular structure to alter lipophilicity or introduce ionizable groups. numberanalytics.com | Creating a salt form of a compound to improve solubility. ontosight.ai |
Q & A
Q. What are the key synthetic routes for 1-(4-Methoxyphenyl)-2-phenylethan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via reductive amination , starting with 4-methoxybenzaldehyde and phenethylamine derivatives. Key steps include:
- Substrate Preparation : 4-Methoxybenzaldehyde is reacted with a primary amine (e.g., phenethylamine) in a polar aprotic solvent (e.g., methanol or ethanol).
- Reduction : Sodium cyanoborohydride (NaBH3CN) is commonly used as a selective reducing agent under mild acidic conditions (pH 4–6) to stabilize the intermediate imine .
- Purification : Column chromatography or recrystallization is employed to isolate the product.
Yield Optimization : - Temperature (20–40°C), solvent polarity, and stoichiometric ratios of aldehyde/amine (1:1.2) significantly affect yields. For example, excess amine minimizes side reactions like aldol condensation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For instance, the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.4 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 242.14) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Stretching frequencies for N-H (~3300 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .
Q. How can researchers assess the chemical stability of this compound under varying storage conditions?
- Methodological Answer : Stability is evaluated via:
- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks. Monitor degradation via HPLC .
- Critical Factors :
- Oxidative Stability : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) to prevent radical-mediated decomposition.
- pH Sensitivity : Stability decreases in acidic/basic conditions (pH < 4 or > 9) due to amine protonation or hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer :
- Reaction Pathway Prediction : Quantum mechanics (e.g., DFT calculations) identifies transition states and energetically favorable routes. For example, simulating reductive amination barriers guides catalyst selection (e.g., NaBH3CN vs. Pd/C) .
- Machine Learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal solvents, temperatures, and yields. ML-driven parameter screening reduces experimental trials by 30–50% .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and apply statistical tools (ANOVA, t-tests) to identify outliers. For example, discrepancies in MIC values may arise from variations in bacterial strains or assay protocols .
- Structure-Activity Relationship (SAR) Modeling : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using 3D-QSAR to isolate critical pharmacophores .
Q. How does stereochemistry influence the pharmacological and physicochemical properties of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to separate enantiomers. For example, (R)- and (S)-isomers may exhibit differing receptor binding affinities (e.g., serotonin receptor subtypes) .
- Property Comparison :
- Lipophilicity : Enantiomers can vary in logP values by 0.5–1.0 units, affecting membrane permeability.
- Melting Points : Stereoisomers often differ by 10–20°C due to crystal packing variations .
Q. What experimental designs minimize resource use while maximizing data robustness in derivative synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables (temperature, catalyst loading, solvent ratio) with minimal runs. For example, a 3-factor DoE reduces trials from 27 to 15 while maintaining predictive accuracy .
- High-Throughput Screening (HTS) : Use automated platforms to test 100+ reaction conditions in parallel, accelerating lead optimization .
Q. How are hazardous intermediates managed during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
